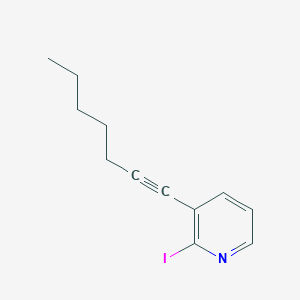

3-(Hept-1-YN-1-YL)-2-iodopyridine

CAS No.: 919123-76-5

Cat. No.: VC20287376

Molecular Formula: C12H14IN

Molecular Weight: 299.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919123-76-5 |

|---|---|

| Molecular Formula | C12H14IN |

| Molecular Weight | 299.15 g/mol |

| IUPAC Name | 3-hept-1-ynyl-2-iodopyridine |

| Standard InChI | InChI=1S/C12H14IN/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h7,9-10H,2-5H2,1H3 |

| Standard InChI Key | JHWKCJZMWYFTHS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC#CC1=C(N=CC=C1)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with an iodine atom and at the 3-position with a hept-1-ynyl group. This configuration creates distinct electronic and steric environments:

-

Iodine Substituent: The electronegative iodine atom enhances the pyridine ring’s susceptibility to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

-

Hept-1-Ynyl Group: The terminal alkyne provides a reactive handle for click chemistry (e.g., Huisgen cycloaddition) and Sonogashira couplings, enabling carbon-carbon bond formation.

The molecule’s linear alkyne chain contributes to its hydrophobic character, as evidenced by a calculated log P (octanol-water partition coefficient) of approximately 1.72, suggesting moderate lipophilicity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 919123-76-5 |

| Molecular Formula | |

| Molecular Weight | 299.15 g/mol |

| IUPAC Name | 3-hept-1-ynyl-2-iodopyridine |

| SMILES | CCCCCCC#CC1=C(N=CC=C1)I |

| XLogP3 | 1.4 |

| Topological Polar Surface Area | 12.89 Ų |

Synthesis Methodologies

Sonogashira Coupling

A primary route to 3-(Hept-1-YN-1-YL)-2-iodopyridine involves palladium-catalyzed Sonogashira coupling between 2-iodopyridine and hept-1-yne. This method typically employs:

-

Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with copper(I) iodide as a co-catalyst .

-

Base: Triethylamine or diisopropylamine to deprotonate the terminal alkyne.

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane under inert conditions .

Reaction yields depend critically on the purity of the alkyne substrate and the absence of oxygen, which can lead to Glaser-type dimerization side reactions.

Alternative Approaches

Direct Alkyne Installation: In some cases, the hept-1-ynyl group is introduced via dehydrohalogenation of a vicinal dihalide precursor, though this method is less efficient due to competing elimination pathways.

Reactivity and Functionalization

Cross-Coupling Reactions

Applications in Materials and Pharmaceuticals

Pharmaceutical Intermediate

The compound’s dual functionality makes it valuable for constructing kinase inhibitors and antiviral agents. For instance, its alkyne group can conjugate with azide-modified biomolecules via click chemistry, facilitating drug-target engagement studies.

Polymer Synthesis

In material science, 3-(Hept-1-YN-1-YL)-2-iodopyridine serves as a monomer for conductive polymers. Its iodine substituent allows post-polymerization functionalization, while the alkyne enables crosslinking for enhanced thermal stability.

Comparative Analysis with Analogues

Table 2: Comparison with 2-Iodopyridine

| Property | 3-(Hept-1-YN-1-YL)-2-iodopyridine | 2-Iodopyridine |

|---|---|---|

| Molecular Weight | 299.15 g/mol | 205.00 g/mol |

| Log P | 1.72 | 1.40 |

| Reactivity | Bifunctional (I, alkyne) | Monofunctional (I) |

| Synthetic Utility | Cross-coupling, cycloaddition | Aryl halide reactions |

The alkyne moiety in 3-(Hept-1-YN-1-YL)-2-iodopyridine significantly expands its reactivity profile compared to simpler iodopyridines .

Future Research Directions

-

Catalyst Development: Exploring non-palladium catalysts (e.g., nickel or iron complexes) could reduce synthesis costs.

-

Biomedical Applications: Investigating the compound’s potential in photodynamic therapy or as a radiopharmaceutical precursor warrants attention.

-

Green Chemistry: Optimizing solvent-free or aqueous-phase reactions to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume